Cas no 2171881-04-0 (2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid)

2-({1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an imidazole ring and a carboxyl group, making it useful for introducing specific functional groups into peptide chains. The Fmoc protection ensures compatibility with standard solid-phase peptide synthesis protocols, offering selective deprotection under mild basic conditions. This compound is particularly valuable for constructing peptides requiring precise modifications or metal-binding sites due to its imidazole moiety. Its well-defined reactivity and stability under typical synthesis conditions make it a reliable building block for advanced peptide research and pharmaceutical development.
2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid structure
2171881-04-0 structure
Product name:2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid
CAS No:2171881-04-0
MF:C23H22N4O5
MW:434.444585323334
CID:5902248
PubChem ID:165810539

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid
    • 2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
    • 2171881-04-0
    • EN300-1503278
    • Inchi: 1S/C23H22N4O5/c28-21(29)11-25-22(30)20-12-27(14-26-20)10-9-24-23(31)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,12,14,19H,9-11,13H2,(H,24,31)(H,25,30)(H,28,29)
    • InChI Key: HEZXPJPMNRUHCH-UHFFFAOYSA-N
    • SMILES: O(C(NCCN1C=NC(C(NCC(=O)O)=O)=C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 434.15901982g/mol
  • Monoisotopic Mass: 434.15901982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 667
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 123Ų

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1503278-100mg
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1503278-1000mg
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1503278-2500mg
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1503278-500mg
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1503278-10000mg
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1503278-1.0g
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
1g
$0.0 2023-06-05
Enamine
EN300-1503278-250mg
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1503278-5000mg
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1503278-50mg
2-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)acetic acid
2171881-04-0
50mg
$2829.0 2023-09-27

Additional information on 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid

Introduction to 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic Acid (CAS No. 2171881-04-0)

2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid, with the CAS number 2171881-04-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound features a complex arrangement of functional groups, including a fluoren-9-ylmethoxycarbonyl moiety, an aminoethyl chain, and an imidazole ring. These structural elements contribute to its unique chemical properties and biological interactions. The presence of the fluoren moiety is particularly noteworthy, as fluorene derivatives are known for their stability and ability to interact with biological targets in a specific manner.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)acetic acid structure presents an intriguing candidate for such applications due to its multifaceted functional groups. The combination of these elements suggests potential interactions with enzymes, receptors, and other cellular components, which could be exploited for therapeutic benefit.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The flexibility provided by the aminoethyl chain and the rigidity introduced by the imidazole ring allow for fine-tuning of its binding properties. This makes it an attractive candidate for structure-based drug design, where the precise positioning of functional groups can be optimized to enhance binding affinity and selectivity.

The fluoren-9-ylmethoxycarbonyl group adds another layer of complexity to this molecule. Fluorene derivatives are often used in pharmaceuticals due to their favorable pharmacokinetic properties and ability to form stable complexes with biological targets. The methoxycarbonyl group further enhances the molecule's solubility and bioavailability, which are critical factors in drug development.

Recent studies have begun to explore the biological activities of this compound. Preliminary research suggests that it may have potent effects on various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. These findings are particularly exciting because they indicate that this compound could be developed into a therapeutic agent with broad applicability.

The imidazole ring in the structure is another key feature that contributes to its potential biological activity. Imidazole derivatives are known for their ability to interact with heme-containing proteins and other biomolecules. This interaction could be leveraged to develop drugs that target specific enzymes or receptors involved in disease processes.

In addition to its potential therapeutic applications, this compound also has implications for research methodologies. Its unique structure makes it a valuable tool for studying molecular interactions and developing new analytical techniques. For instance, it could be used as a probe in high-throughput screening assays to identify new drug candidates or biomarkers.

The synthesis of this compound presents challenges due to its complex structure. However, advances in synthetic chemistry have made it increasingly feasible to produce such molecules on a scalable basis. The development of efficient synthetic routes will be crucial for translating these promising findings into clinical applications.

The future prospects for this compound are bright, with ongoing research aimed at optimizing its properties and exploring new applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing its full potential as a therapeutic agent or research tool.

In conclusion, 2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-y]formamido)acetic acid (CAS No. 2171881-04-o is a fascinating compound with significant potential in pharmaceutical research and development. Its complex structure and multifaceted functional groups make it an attractive candidate for drug design and study. As research continues to uncover its biological activities and optimize its properties, this compound is poised to play a crucial role in advancing our understanding of disease processes and developing new treatments.

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